ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate, also known as EHP-101, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders. It is a small molecule that acts as a potent and selective inhibitor of the endocannabinoid system, which plays a crucial role in the regulation of pain, inflammation, and other physiological processes.
Wirkmechanismus
Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate acts as a selective inhibitor of the endocannabinoid system by targeting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which in turn activates the cannabinoid receptors CB1 and CB2, leading to the modulation of various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, promote neuroprotection and repair, and modulate pain perception and behavior. These effects are mediated by the activation of the endocannabinoid system and the downstream signaling pathways that it regulates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate is its selectivity for FAAH, which minimizes off-target effects and improves its safety profile. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
Several future directions for the development of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate are currently being explored. These include the optimization of its pharmacokinetic properties and potency, the identification of novel disease indications, and the evaluation of its safety and efficacy in clinical trials. Additionally, the development of novel FAAH inhibitors with improved selectivity and potency is also being pursued. Overall, the development of this compound and other FAAH inhibitors represents a promising avenue for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate involves a multistep process that starts with the reaction of 2-amino-6-methyl-4-chloropyrimidine with 2-hydroxyacetophenone to yield 2-(2-hydroxyphenyl)-6-methylpyrimidin-4-amine. This intermediate is then coupled with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base and a palladium catalyst to form this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate has been extensively studied in various preclinical models of neurological disorders, including multiple sclerosis, neuropathic pain, traumatic brain injury, and glioblastoma. In these studies, this compound has been shown to exert potent anti-inflammatory, neuroprotective, and analgesic effects, which make it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-18(24)22-10-8-21(9-11-22)16-12-13(2)19-17(20-16)14-6-4-5-7-15(14)23/h4-7,12,23H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFIHMAQINGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.